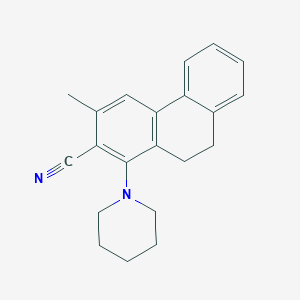
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is a complex organic compound that features a piperidine ring, a phenanthrene backbone, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile typically involves multiple steps, starting with the formation of the phenanthrene backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenanthrene core. The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the phenanthrene backbone. The nitrile group is usually introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization, chromatography, and distillation are often employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenanthrene backbone allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share the piperidine ring structure.
Phenanthrene Derivatives: Compounds such as phenanthrene, phenanthrenequinone, and substituted phenanthrenes share the phenanthrene backbone.
Nitrile Compounds: Compounds like benzonitrile, acetonitrile, and other nitrile-containing molecules share the nitrile functional group.
Uniqueness
3-Methyl-1-(piperidin-1-yl)-9,10-dihydrophenanthrene-2-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring, phenanthrene backbone, and nitrile group in a single molecule allows for a wide range of interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C21H22N2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
3-methyl-1-piperidin-1-yl-9,10-dihydrophenanthrene-2-carbonitrile |
InChI |
InChI=1S/C21H22N2/c1-15-13-19-17-8-4-3-7-16(17)9-10-18(19)21(20(15)14-22)23-11-5-2-6-12-23/h3-4,7-8,13H,2,5-6,9-12H2,1H3 |
InChIキー |
BIDWDQJGEXZIPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC3=CC=CC=C32)C(=C1C#N)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


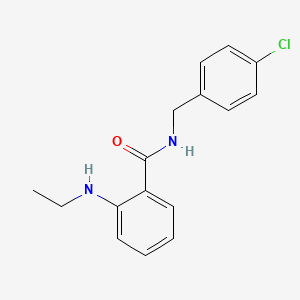
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
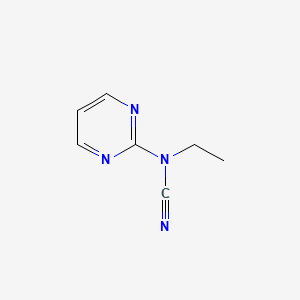
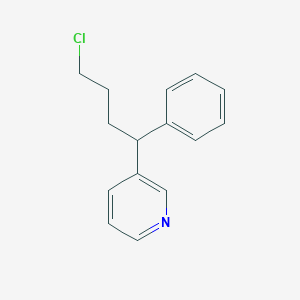
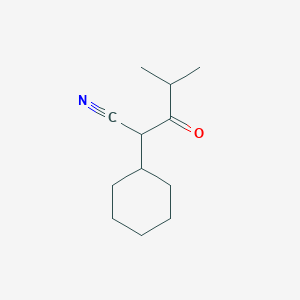
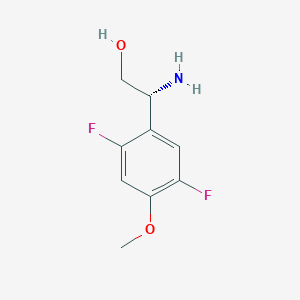
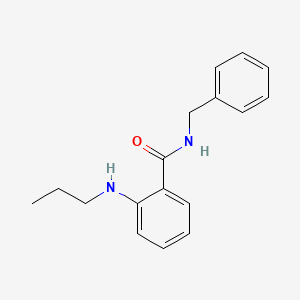
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
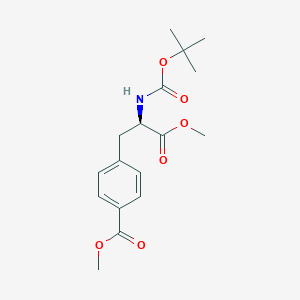
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
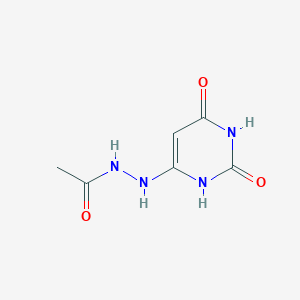
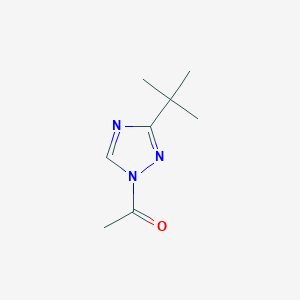
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
